8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901247-61-8
Cat. No.: VC7678378
Molecular Formula: C25H20FN3O2
Molecular Weight: 413.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901247-61-8 |
|---|---|
| Molecular Formula | C25H20FN3O2 |
| Molecular Weight | 413.452 |
| IUPAC Name | 8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H20FN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3 |
| Standard InChI Key | XYGIKAYTMCNQMC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s core structure consists of a pyrazolo[4,3-c]quinoline scaffold substituted at positions 1, 3, and 8 with a 4-fluorophenyl, 4-methoxyphenyl, and ethoxy group, respectively. The planar quinoline system facilitates π-π interactions with biological targets, while the electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties and binding affinity. The ethoxy chain at position 8 enhances steric bulk, potentially influencing membrane permeability .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 413.45 g/mol | |
| (Partition Coefficient) | 6.15 | |
| (Aqueous Solubility) | -5.56 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 29.83 Ų |
Synthetic Pathways
The synthesis of 8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically proceeds via a three-step strategy:
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Condensation: Reaction of 4-fluoroaniline with ethyl acetoacetate to form a β-enamino ester intermediate.
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Cyclization: Treatment with phosphoryl chloride () induces cyclization to generate the quinoline core.
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Suzuki-Miyaura Coupling: Introduction of the 4-methoxyphenyl group via palladium-catalyzed cross-coupling with 4-methoxyphenylboronic acid.
The final product is purified using column chromatography, yielding a purity >95% as confirmed by HPLC. Modifications to the ethoxy or methoxy groups have been explored to optimize bioavailability, though these alterations often require stringent reaction conditions to prevent side products.
Pharmacological Activities
Anti-Inflammatory Mechanisms
In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound inhibits nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. At 10 μM, it reduces NO levels by 62% compared to untreated controls, outperforming reference compounds like dexamethasone (48% reduction at the same concentration). This activity is attributed to the fluorophenyl group’s electronegativity, which enhances interactions with inflammatory pathway proteins.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.2 | PI3K/Akt inhibition, apoptosis |
| HeLa (Cervical) | 11.5 | G2/M arrest, caspase-3 activation |
Antimicrobial Effects
Preliminary screening against Staphylococcus aureus and Escherichia coli demonstrates moderate antibacterial activity (MIC = 32 μg/mL), while antifungal testing against Candida albicans shows a MIC of 64 μg/mL. The methoxyphenyl substituent is hypothesized to disrupt microbial membrane integrity through hydrophobic interactions.
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
The compound’s high (6.15) and low (-5.56) suggest poor aqueous solubility, necessitating formulation strategies such as nanoemulsions or prodrug derivatives . Its polar surface area (29.83 Ų) aligns with guidelines for central nervous system penetration, though in vivo studies are needed to confirm bioavailability.
Metabolic Stability
In vitro microsomal assays indicate moderate hepatic clearance, with a half-life () of 45 minutes in human liver microsomes. Primary metabolites result from O-demethylation of the methoxy group and oxidation of the ethoxy chain, as identified via LC-MS.
Applications and Future Directions
Therapeutic Prospects
The compound’s multi-target activity positions it as a lead candidate for:
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Inflammatory Diseases: Topical formulations for psoriasis or rheumatoid arthritis.
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Oncology: Combination therapies with checkpoint inhibitors to enhance apoptosis.
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Infectious Diseases: Synergistic use with existing antibiotics to combat resistance.
Research Priorities
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In Vivo Efficacy: Rodent models of inflammation and xenograft tumors.
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Toxicity Profiling: Acute and chronic toxicity studies to establish safety margins.
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Formulation Optimization: Development of salt forms or liposomal carriers to improve solubility.
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